methyl 2-bromo-5-chloro-4-methylbenzoate
Description
Properties
CAS No. |
1061314-02-0 |
|---|---|
Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent Systems and Temperature Control
Optimal bromination occurs in tert-butyl alcohol/water (1:2 v/v) at 55°C, enhancing solubility of intermediates while minimizing hydrolysis of the methyl ester. Chlorination efficiency improves in polar aprotic solvents like DMF, with benzoyl peroxide (1–2 wt%) accelerating radical-mediated mechanisms.
Table 1: Comparative Yields Under Varied Conditions
Catalytic Enhancements
18-Crown-6 ether significantly improves bromination yields (73% vs. 48% without) by stabilizing transition states through potassium ion complexation. For chlorination, Lewis acids like aluminum chloride (AlCl₃) increase electrophilic substitution rates but risk ester group hydrolysis at elevated temperatures.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols (e.g., VulcanChem’s 70 kg/batch process) employ continuous flow reactors to maintain precise temperature control (±2°C) and reagent stoichiometry. Methyl 4-methylbenzoate, bromine, and FeBr₃ are premixed in tert-butyl alcohol, fed into a tubular reactor at 5 L/min, and quenched with ice-cold water. This reduces reaction time from 12 hours (batch) to 45 minutes.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 12 h | 0.75 h |
| Yield | 68% | 71% |
| Byproduct Formation | 12% | 5% |
Cost-Effective Feedstock Utilization
Dimethyl terephthalate, a polyester industry byproduct, serves as a low-cost starting material in scaled processes. Nitration, hydrolysis, and hydrogenation generate 2-amino-4-(methoxycarbonyl)benzoic acid, which undergoes bromination and chlorination to yield the target compound at 24% total yield.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-chloro-4-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 2-bromo-5-chloro-4-methylbenzyl alcohol.
Hydrolysis: 2-bromo-5-chloro-4-methylbenzoic acid.
Scientific Research Applications
Synthesis Intermediate
- SGLT2 Inhibitors: Methyl 2-bromo-5-chloro-4-methylbenzoate serves as a key intermediate in synthesizing Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, which are therapeutics for diabetes . A practical process for creating 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, at an industrial scale utilizes dimethyl terephthalate as a raw material and involves six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process has been successfully scaled to approximately 70 kg/batch, yielding 24% .
- LH-1801 Intermediate: this compound is used in the preparation of the LH-1801 intermediate, which involves multiple steps, including the synthesis of 5-bromo-2-chloro-4-methylbenzoic acid from 2-chloro-4-methylbenzoic acid, and subsequent reactions to form other complex intermediates .
Potential Antimicrobial Applications
While the search results do not directly discuss the antimicrobial properties of this compound, they do highlight the antimicrobial potential of related compounds. Derivatives of methyl 2-bromo-5-(chlorosulfonyl)benzoate have demonstrated effectiveness against pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Antimicrobial Activity of Derivatives
| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |
|---|---|---|
| This compound (Methyl 2-bromo-5-(chlorosulfonyl)benzoate) | 0.39 | 0.78 |
| Methyl 2-chloro-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |
| Methyl 2-bromo-4-(chlorosulfonyl)benzoate | 0.50 | 1.00 |
MSSA = Methicillin-sensitive Staphylococcus aureus, MRSA = Methicillin-resistant Staphylococcus aureus
Enzyme Inhibition
Similar compounds have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme related to cancer progression. Research indicates that structurally similar compounds can effectively inhibit CA IX, suggesting that this compound may also exhibit this property.
Binding Affinity to Carbonic Anhydrase Isozymes
| Compound Name | Binding Affinity (kJ/mol) |
|---|---|
| This compound (Methyl 2-bromo-5-(chlorosulfonyl)benzoate) | -12.6 |
| Methyl 2-chloro-5-(sulfamoyl)benzoate | -11.4 |
| Methyl 2-bromo-4-(sulfamoyl)benzoate | -10.0 |
Safety and Hazards
The compound is classified with the following GHS classifications :
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-chloro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-bromo-5-chloro-4-methylbenzoate shares structural similarities with other halogenated benzoate esters. Below is a detailed comparison of its properties, reactivity, and applications relative to three analogs:
Table 1: Key Properties of this compound and Analogs
*Estimated based on substituent contributions.
Structural and Reactivity Differences
- Halogen Positioning: The 2-bromo group in this compound is ortho to the ester moiety, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to analogs with bromine at positions 4 or 5 .
- Electronic Effects: The 5-chloro substituent in this compound is meta to the ester, creating a deactivating effect that reduces electrophilicity relative to compounds with electron-donating groups (e.g., methyl 5-amino-2-bromo-4-chlorobenzoate) . Fluorine in analogs like methyl 5-bromo-2-chloro-4-fluorobenzoate introduces strong electron-withdrawing effects, increasing stability under acidic conditions .
Stability and Handling
- This compound’s stability under basic conditions is superior to amino-containing analogs, which may degrade via hydrolysis .
- Fluorinated analogs exhibit higher thermal stability, making them suitable for high-temperature reactions .
Q & A
Q. What safety protocols are critical when handling this compound in high-throughput screening assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
